Patent-Documented Intermediate Status for Bronchodilator Synthesis Distinguishes Cyclohexyl from Cyclohexenyl and Other N9 Analogs
US Patent 4,201,860 explicitly specifies 9-cyclohexyl-9H-2,6-dichloropurine as the required intermediate for producing a specific class of non-adrenergic bronchodilators. The patent states that if the procedure of Example 1C is repeated with 9-(2-cyclohexenyl)-9H-2,6-dichloropurine replaced by an equivalent weight of 9-cyclohexyl-9H-2,6-dichloropurine, the title intermediate is produced [1]. This explicitly positions the saturated cyclohexyl derivative, rather than the unsaturated cyclohexenyl analog or other N9-substituted variants, as the designated precursor in this validated synthetic route.
| Evidence Dimension | Patent-specified intermediate identity for bronchodilator synthesis |
|---|---|
| Target Compound Data | 9-cyclohexyl-9H-2,6-dichloropurine; explicitly named as the required intermediate |
| Comparator Or Baseline | 9-(2-cyclohexenyl)-9H-2,6-dichloropurine; specified as the compound to be replaced |
| Quantified Difference | Binary: cyclohexyl derivative is the designated intermediate; cyclohexenyl derivative is explicitly replaced |
| Conditions | Patent US4201860A, Example 1C, bronchodilator synthesis pathway |
Why This Matters
For researchers or manufacturers following this patented route, substituting the cyclohexyl intermediate with any other N9 analog (including the closely related cyclohexenyl derivative) deviates from validated intellectual property and may yield a different final product.
- [1] US4201860A. Purine derivatives. Example 1C, lines 287-290. Filed Jan 4, 1979. Expired - Lifetime. View Source
